Vitexin 4'-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

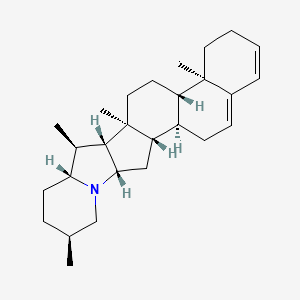

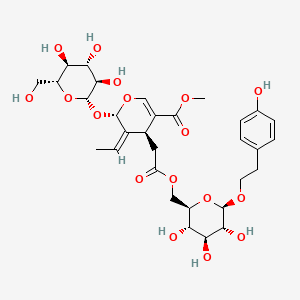

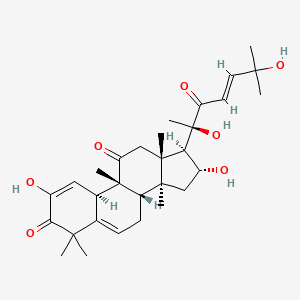

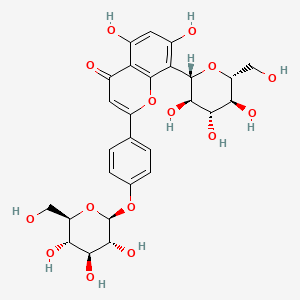

Vitexin 4’-glucoside, also known as 4’-O-Glucosylvitexin, is a flavonoid glucoside. It is commonly found in plants such as Crataegus pinnatifida and Passiflora incarnata . It has been shown to effectively inhibit glutamate, a neurotransmitter that can impact brain function . Additionally, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines and mitigate oxidative stress .

Synthesis Analysis

The enzymatic synthesis of Vitexin 4’-glucoside has been reported. Two glycoside hydrolases (GHs) and four glycosyltransferases (GTs) were assayed for glycosylation activity toward vitexin. The results showed that Bt GT_16345 from the Bacillus thuringiensis GA A07 strain possessed the highest glycosylation activity, catalyzing the conversion of vitexin into new compounds, vitexin-4’- O - β -glucoside and vitexin-5- O - β -glucoside .Molecular Structure Analysis

The molecular formula of Vitexin 4’-glucoside is C27H30O15 . The molecular weight is 594.52 . The InChI key is NDSUKTASTPEKBX-LXXMDOISSA-N .Chemical Reactions Analysis

The glycosylation of Vitexin has been reported. The glycosyltransferase (BtGT_16345) from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin-4’- O - β -glucoside (17.5% yield) and vitexin-5- O - β -glucoside (18.6% yield) .Physical And Chemical Properties Analysis

Vitexin 4’-glucoside is a solid substance . It has a good linear relationship in a certain mass concentration range, with a correlation coefficient greater than 0.995 . The detection limits of vitexin and isovitecin were 0.04173 μg/mL and 0.023255 μg/mL, respectively .科学的研究の応用

1. Enzymatic Synthesis of Vitexin Glycosides

- Application Summary: Vitexin is an active component of many traditional Chinese medicines, but its low solubility limits its pharmaceutical usage. To overcome this, researchers have used solvent-stable β-fructosidase to glycosylate vitexin in organic solvents .

- Methods of Application: The β-fructosidase showed high activity and stability in 30–80% (v/v) ethyl acetate with 90–99% yields of vitexin glycosides .

- Results: Highly efficient synthesis of β-D-fructofuranosyl-(2/6)-vitexin (1.04 g L-1) and β-D-difructofuranosyl-(2 6)-vitexin (0.45 g L-1) was attained in 50% (v/v) ethyl acetate solvent system from 1.5 g L-1 vitexin .

2. Anti-Tumor Activities

- Application Summary: Two novel vitexin glycosides showed higher anti-tumor activities compared to that of vitexin by employing a human breast cancer cytotoxicity assay .

- Results: The results showed that the two novel vitexin glycosides had higher anti-tumor activities compared to vitexin .

3. Diabetes Mellitus Treatment

- Application Summary: Vitexin and isovitexin have been extensively studied for their pharmacological relevance in diabetes mellitus .

- Results: Vitexin and isovitexin work by targeting diverse pathophysiological and metabolic pathways and molecular drug points involved in the clinical manifestations of diabetes mellitus .

4. Neurodegenerative Conditions

- Application Summary: Vitexin 4"-Ο-Glucoside exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

- Results: Because of these properties, it holds significance in research pertaining to neurodegenerative conditions like Alzheimer′s and Parkinson′s diseases .

5. Inhibition of Glutamate Release

- Application Summary: Vitexin 4"-Ο-Glucoside has been found to inhibit glutamate, a neurotransmitter that can impact brain function .

- Results: The inhibition of glutamate release in the brain by Vitexin 4"-Ο-Glucoside leads to lower plasma concentrations .

6. Anti-Inflammatory and Antioxidant Effects

- Application Summary: Vitexin 4"-Ο-Glucoside exhibits anti-inflammatory and antioxidant effects .

- Results: These properties of Vitexin 4"-Ο-Glucoside help in suppressing the production of pro-inflammatory cytokines and mitigating oxidative stress .

7. Compound Screening Libraries

- Application Summary: Vitexin 4"-Ο-Glucoside is a natural product derived from plant sources that finds application in compound screening libraries .

- Results: The use of Vitexin 4"-Ο-Glucoside in compound screening libraries aids in metabolomics, phytochemical, and pharmaceutical research .

8. Inhibition of Pro-Inflammatory Cytokines

Safety And Hazards

Vitexin 4’-glucoside is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with the skin, it is advised to flush with copious amounts of water, remove contaminated clothing and shoes, and call a physician .

特性

IUPAC Name |

5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJPSSJEHVNDFL-WIQAIWCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitexin 4'-glucoside | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。